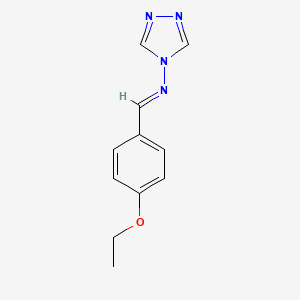

![molecular formula C15H22N2O2S B5503250 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A practical large-scale synthesis approach for a closely related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, through a 1,3-dipolar cycloaddition reaction has been documented. This method avoids chromatography and yields the product in 51% overall yield, indicating a pathway that might be adapted or relevant for synthesizing the target compound (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

Research focusing on structural and vibrational studies of related thiazol-pyrrolidin-2-ol compounds highlights the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of these molecules. Such studies provide a foundation for understanding the molecular structure and behavior of the compound of interest (Laurella & Erben, 2016).

Chemical Reactions and Properties

The synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showcases the versatility of thiazol-pyrrolidine compounds in chemical reactions. This study illustrates the potential reactions and properties that could be relevant for the target compound, including its antimicrobial activity (Nural et al., 2018).

Physical Properties Analysis

The conformational polymorphs study of a dipharmacophore compound similar in structure to the target compound reveals differences in molecular and crystal structures between its polymorphic forms. Such research aids in understanding the physical properties of closely related compounds, which may be extrapolated to understand those of the target compound (Shishkina et al., 2021).

Chemical Properties Analysis

Investigations into the combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via 1,3-dipolar cycloaddition reactions provide insight into the chemical properties and synthesis pathways that could be relevant for the target compound. These studies show the diversity and biological interest of products obtained through such synthetic methods (Li, Wang, Xu, & Zhu, 2014).

Scientific Research Applications

Antitumor Activity in Mesothelioma Models

A study by Carbone et al. (2013) discusses the synthesis of nortopsentin analogues, which include derivatives structurally similar to (3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol. These compounds exhibit significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rapidly fatal disease. Specifically, they inhibit cyclin-dependent kinase 1 and induce caspase-dependent apoptosis in tumor cells, suggesting their potential as anticancer agents (Carbone et al., 2013).

Anticancer Activity in Various Cancer Cell Lines

Another research led by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, which are structurally related to the compound . These molecules showed high antiproliferative activity against various tumor cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, highlighting their potential as anticancer agents. Importantly, they exhibit selectivity for cancer cells over normal cells (Ivasechko et al., 2022).

Synthesis and Antimicrobial Applications

The study by Hawas et al. (2012) explores the synthesis of thiopyrimidine and thiazolopyrimidines derivatives, closely related to this compound, and their antimicrobial activities. These compounds were found to have promising antimicrobial properties, expanding their potential applications beyond oncology (Hawas et al., 2012).

Antiviral Activity and Pharmacokinetics

Patick et al. (2005) conducted a study on a compound structurally similar to the one , focusing on its antiviral activity and pharmacokinetics. They found that the compound was a potent, orally bioavailable inhibitor of human rhinovirus 3C protease, highlighting its potential in treating viral infections (Patick et al., 2005).

properties

IUPAC Name |

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-10-7-17(8-15(10,19)12-3-4-12)14(18)6-5-13-11(2)16-9-20-13/h9-10,12,19H,3-8H2,1-2H3/t10-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLWFHBGIWTGOF-BMIGLBTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)CCC3=C(N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCC3=C(N=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)

![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)